Superior Long-Term Cerebrovascular Survival Benefit vs. Aspirin in Secondary Stroke Prevention
In a multicenter, randomized, double-blind controlled trial of 466 patients with first-time non-cardioembolic ischemic stroke, long-term follow-up (up to 28 years) revealed a statistically significant reduction in cerebrovascular death for patients treated with nicametate citrate compared to those treated with aspirin (100 mg) [1].
| Evidence Dimension | Long-term risk of cerebrovascular death |
|---|---|
| Target Compound Data | Adjusted Hazard Ratio (aHR): 0.63; 95% Confidence Interval (CI): 0.41-0.97 |
| Comparator Or Baseline | Aspirin (100 mg/day) as the reference group |
| Quantified Difference | Nicametate citrate reduced the risk of cerebrovascular death by approximately 37% compared to aspirin |
| Conditions | 466 patients with first-time non-cardioembolic ischemic stroke; randomized trial (1992-1995) with follow-up through 2019 |
Why This Matters
This is the only evidence of a direct, quantifiable long-term mortality benefit for nicametate citrate in secondary stroke prevention, a critical differentiator from standard antiplatelet therapy.
- [1] Wang, T.-A., Wu, T.-H., Pan, S.-L., Chen, H.-H., & Chiu, S. Y.-H. (2021). Impacts of treatments on recurrence and 28-year survival of ischemic stroke patients. Scientific Reports, 11(1), 15258. https://doi.org/10.1038/s41598-021-94757-6 View Source
